Studies suggest estragole may possess pain-relieving (analgesic) effects. Research using animal models indicates its ability to inhibit sodium channels in neurons, potentially contributing to pain reduction [].
Estragole exhibits antioxidant properties, potentially offering protection against cell damage caused by free radicals [].
Some studies suggest estragole may have antimicrobial properties, potentially inhibiting the growth of certain bacteria and fungi [].
Despite its potential therapeutic effects, estragole raises safety concerns due to its potential genotoxicity, meaning it could damage DNA and potentially increase the risk of cancer.
Studies indicate that estragole can be metabolized into compounds that can bind to DNA and potentially cause damage [].
Based on animal studies, some regulatory agencies like the European Medicines Agency (EMA) have classified estragole as a substance of possible concern regarding its carcinogenic potential [].
Estragole, also known as p-allylanisole or methyl chavicol, is a natural organic compound with the molecular formula C₁₀H₁₂O. It features a benzene ring substituted with a methoxy group and an allyl group, making it a member of the phenylpropene class of compounds. Estragole is primarily found in various culinary herbs such as tarragon (where it constitutes 60-75% of the essential oil), basil, anise, fennel, and bay . This compound appears as a colorless to pale yellow liquid with a characteristic odor reminiscent of anise.
While the acute toxicity of estragole is considered relatively low [], chronic exposure has raised concerns. Studies in rodents have shown an increased risk of liver cancer following long-term exposure []. Due to this, regulatory bodies like the European Commission's Scientific Committee on Food have recommended minimizing estragole intake through food sources [].
Estragole has been studied for its biological activities, which include:
Estragole has various applications across industries:
Research on estragole's interactions has highlighted its potential health risks:
Estragole shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:
Compound | Structure | Key Features |
---|---|---|
Anethole | C₁₀H₁₂O | Isomer of estragole; used similarly in flavoring. |
Safrole | C₁₁H₁₄O₂ | Known carcinogen; structurally similar to estragole. |
Chavicol | C₉H₁₀O | A precursor to estragole; found in similar plants. |
Linalool | C₁₀H₁₈O | Commonly found in essential oils; different functional groups. |
Eugenol | C₁₀H₁₂O₂ | Found in clove oil; has distinct aromatic properties. |
Estragole's unique structure and properties distinguish it from these compounds while placing it within a significant context regarding flavoring and potential health risks.
Estragole, chemically known as 1-allyl-4-methoxybenzene, represents a volatile phenylpropanoid compound that occurs naturally across diverse plant species [1] [2]. This alkenylbenzene demonstrates widespread distribution throughout the plant kingdom, particularly within the families Lamiaceae, Apiaceae, and Asteraceae [1] [2]. The compound serves as a major or minor constituent in numerous aromatic plants utilized for herbal medicinal products, botanical preparations, and flavoring applications [1] [2].
The occurrence of estragole in aromatic plants exhibits considerable variation in concentration levels, ranging from trace amounts to dominant essential oil constituents [1] [2]. European regulatory perspectives identify Foeniculum vulgare and Pimpinella anisum as particularly significant estragole-containing plants from a medicinal and commercial standpoint [10]. The compound's presence extends across multiple plant parts, including fruits, leaves, stems, and essential oil fractions [1] [2].
Ocimum basilicum demonstrates substantial estragole content variability across different cultivars and growing conditions [1] [5] [25]. Essential oil concentrations in basil range from 5% to 85% estragole content, with plant tissue concentrations reaching up to 8,780 parts per million [1]. Recent comprehensive analysis of twelve basil essential oil samples revealed estragole concentrations spanning from 1.85 to 561.01 milligrams per milliliter [5].
European chemotype basil varieties typically exhibit high linalool content or combined linalool-estragole profiles [5]. Among fifteen basil genotypes studied, predominant essential oil constituents included estragole, thymol, methyl cinnamate, linalool, and eugenol [25]. The 'Vietnamese basil' cultivar displayed the lowest fresh biomass production at 82.0 grams per plant, while estragole content varied significantly among different Ocimum species and cultivars [25].
Table 1: Estragole Content in Ocimum basilicum Varieties
Variety/Study | Estragole Concentration | Plant Part | Reference |
---|---|---|---|
Sweet basil (general) | 5-85% in essential oil | Plant/essential oil | [1] |
Sweet basil (general) | 238-8,780 ppm | Plant tissue | [1] |
European chemotype | 1.85-561.01 mg/mL | Essential oil | [5] |
Single dominant sample | 45.2% relative proportion | Essential oil | [5] |
Various cultivars | Estragole among major compounds | Essential oil | [25] |
Artemisia dracunculus exhibits distinct chemotypic variations with estragole serving as a primary constituent in specific populations [1] [28]. French tarragon essential oil contains estragole as the predominant compound, reaching concentrations up to 82% of total essential oil content [34]. Russian tarragon varieties typically demonstrate lower estragole concentrations, approximately 3%, while containing higher levels of other terpenoid compounds [34].
Global phytogeographic analysis of Artemisia dracunculus essential oils identified seven major chemotypes, including a distinct estragole chemotype [28]. Hierarchical cluster analysis of 105 samples worldwide revealed estragole concentrations ranging from 24.6% in Tajikistan populations to significantly higher percentages in French cultivars [28]. The harvesting time critically influences estragole quantity, with concentrations potentially doubling between late June and late July collections [34].
Table 2: Artemisia dracunculus Estragole Variations by Geographic Origin
Population/Type | Estragole Content | Additional Notes | Reference |
---|---|---|---|
French tarragon | Up to 82% | Primary constituent | [34] |
Russian tarragon | ~3% | Lower concentrations | [34] |
Tajikistan samples | 24.6% | Wild populations | [28] |
General range | 172-7,000 ppm | Plant tissue | [1] |
Essential oil | 60-75% | French varieties | [1] |
Foeniculum vulgare represents a significant European source of estragole exposure, with concentrations varying substantially between varieties and plant parts [1] [10] [14]. Sweet fennel essential oil contains 1.5-5.0% estragole, while bitter fennel demonstrates higher concentrations ranging from 3.5-12.0% [10]. Recent Turkish research identified estragole as the main component in fennel leaf (51.7%), flower (38.9%), and seed (53.3%) essential oils [14].
Fennel fruit concentrations range from 70 to 4,018 parts per million in plant tissue, with essential oil fractions containing 0.8% to greater than 80% estragole [1]. Maturity stage significantly influences estragole accumulation, with methyl chavicol (estragole) concentrations increasing gradually from 72.34% to 88.67% as fruits progress from early waxy stage to primary umbel falling [30]. The European Food Safety Authority classifies fennel oils containing greater than 1% estragole as suspected genotoxic and carcinogenic substances [9].
Table 3: Foeniculum vulgare Estragole Content by Plant Part and Variety
Variety/Part | Estragole Concentration | Measurement Type | Reference |
---|---|---|---|
Sweet fennel | 1.5-5.0% | Essential oil | [10] |
Bitter fennel | 3.5-12.0% | Essential oil | [10] |
Fennel fruit | 70-4,018 ppm | Plant tissue | [1] |
Fennel fruit | 0.8->80% | Essential oil | [1] |
Fennel leaf | 51.7% | Essential oil | [14] |
Fennel flower | 38.9% | Essential oil | [14] |
Fennel seed | 53.3% | Essential oil | [14] |
Pimpinella anisum demonstrates consistent estragole presence across fruit tissues and essential oil fractions [1] [27]. Anise fruit contains approximately 1,050 parts per million estragole in plant tissue, with essential oil concentrations ranging from 1-5% [1] [10]. Recent comparative extraction studies revealed estragole content variations based on processing methods, with hydrodistillation, solvent extraction, and microwave-assisted extraction yielding different concentration profiles [27].
Table 4: Pimpinella anisum and Related Species Estragole Content
Species/Preparation | Estragole Content | Plant Part | Reference |
---|---|---|---|
Pimpinella anisum | 1,050 ppm | Fruit tissue | [1] |
Pimpinella anisum | 1-5% | Essential oil | [10] |
Pimpinella anisum | Maximum 0.2% | Fruit | [10] |
Illicium verum (star anise) | 5-6% | Essential oil | [1] |
Illicium verum | Maximum 0.25% | Fruit tissue | [1] |
Illicium verum | 280-6,500 ppm | Fruit tissue | [1] |
The Lamiaceae family demonstrates extensive estragole distribution across multiple genera beyond Ocimum [1] [11] [13]. Agastache species exhibit particularly high estragole concentrations, with Agastache foeniculum containing 43.7% in essential oil and Agastache rugosa reaching 90% essential oil content [1]. Melissa officinalis (lemon balm) contains 6.3% estragole in essential oil fractions [10].
Extensive documentation reveals estragole presence in numerous Lamiaceae genera including Hyssopus officinalis (1-260 parts per million), Origanum majorana (96-550 parts per million), and various Stachys species [1]. The compound contributes to antifungal properties across Lamiaceae family members, with chemical molecules including estragole, 1,8-cineole, and terpineol-4 demonstrating promising antifungal activity against pathogenic fungi [11].
Table 5: Estragole Distribution in Lamiaceae Family Members
Species | Common Name | Estragole Content | Plant Part | Reference |
---|---|---|---|---|
Agastache foeniculum | Giant Hyssop | 43.7% | Essential oil | [1] |
Agastache rugosa | - | 90% | Essential oil | [1] |
Melissa officinalis | Lemon balm | 6.3% | Essential oil | [10] |
Hyssopus officinalis | Hyssop | 1-260 ppm | Shoot | [1] |
Origanum majorana | Sweet marjoram | 96-550 ppm | Plant | [1] |
Chemotypic differentiation represents a fundamental characteristic of estragole-containing plant species, particularly within Lamiaceae and Asteraceae families [16] [17]. These variations result from genetic factors, environmental influences, and developmental processes that regulate secondary metabolite biosynthesis pathways [16] [17]. Chemotype determination significantly impacts commercial and medicinal applications of aromatic plants [16] [17].
Agastache rugosa demonstrates distinct chemotypic variations characterized by either estragole or pulegone as predominant essential oil constituents [16] [17]. The estragole chemotype accumulates phenylpropanoid compounds with estragole comprising the major component alongside caryophyllene [16] [17]. Conversely, the pulegone chemotype produces monoterpenoid compounds including pulegone, isomenthone, and limonene [16] [17].
Transcriptomic analysis revealed differential gene expression patterns between chemotypes, with 46 genes related to pulegone and estragole biosynthesis identified [16]. The estragole chemotype demonstrates upregulation of phenylalanine ammonia-lyase, 4-coumarate CoA ligase, and eugenol synthase, while these genes remain downregulated in pulegone chemotypes [16]. Morphological differences include plant height variations, with pulegone chemotypes achieving 1.79 times greater height than estragole chemotypes [16].
Table 6: Agastache rugosa Chemotype Characteristics
Chemotype | Primary Compounds | Secondary Compounds | Morphological Features | Reference |
---|---|---|---|---|
Estragole | Estragole, caryophyllene | Limonene | Shorter plant height | [16] |
Pulegone | Pulegone, isomenthone, limonene | Various monoterpenoids | Taller stature, longer internodes | [16] |
Mixed | Variable proportions | Sabinene, elemicin | Regional variations | [18] |
Environmental factors significantly influence chemotype expression and estragole biosynthesis across plant populations [19] [31] [32]. Temperature variations demonstrate particular importance, with higher temperatures correlating positively with estragole accumulation in fennel (correlation coefficient r = 0.459) [36]. Soil properties including moisture content, phosphorus, potassium, calcium, magnesium, sodium, nitrogen, and organic matter content significantly affect essential oil composition [31].
Altitude and geographic location contribute to morphological and chemical variations within estragole-containing species [19]. Plants from similar altitudes demonstrate comparable morphology regardless of geographic origin, suggesting elevation-dependent adaptation mechanisms [19]. Seasonal variations prove critical, with winter harvests yielding significantly higher compound concentrations compared to spring and summer collections [19].
Climate warming effects demonstrate complex interactions with soil moisture availability, influencing photosynthesis and secondary metabolite production [35] [37]. Water stress conditions induce accumulation of antioxidant compounds including proline and glycine betaine while simultaneously affecting estragole biosynthesis pathways [35]. High temperature treatments combined with water limitation significantly impact plant growth and essential oil composition [35].
Table 7: Environmental Factors Affecting Estragole Production
Factor | Effect on Estragole | Correlation/Impact | Reference |
---|---|---|---|
Temperature | Positive correlation | r = +0.459 in fennel | [36] |
Soil moisture | Complex interaction | Varies with plant species | [31] |
Altitude | Morphological similarity | Same altitude effects | [19] |
Season | Concentration variation | Winter > Spring > Summer | [19] |
Water stress | Indirect effects | Through antioxidant pathways | [35] |
Estragole biosynthesis demonstrates pronounced seasonal and developmental variations across plant species and tissues [22] [30] [34]. Developmental stage critically influences accumulation patterns, with young tissues typically exhibiting different concentration profiles compared to mature plant structures [22] [30]. Seasonal rhythms regulate enzyme activity and metabolic pathway expression [22] [34].
Human metabolism studies utilizing fennel tea consumption revealed rapid estragole processing, with 1'-hydroxylation occurring within 1.5 hours and complete elimination within 10 hours [22]. Dose-dependent metabolism patterns showed varying formation rates, with lower doses yielding 0.17-0.41% formation of conjugated metabolites compared to administered estragole quantities [22]. Extraction efficiency from herbal preparations ranges from less than 0.1% to 2.5% depending on preparation methods and starting material characteristics [10].
Fennel fruit development studies documented estragole accumulation patterns across eight maturity stages [30]. Methyl chavicol (estragole) concentrations increased progressively from 72.34% in early waxy stage fruits to 88.67% when primary umbels reached falling stage [30]. Essential oil percentage remained higher during early harvesting stages, while total essential oil yield per plant maximized at complete primary umbel maturity [30].
Table 8: Developmental and Seasonal Estragole Variations
Development Stage | Estragole Content | Time Frame | Plant/Study | Reference |
---|---|---|---|---|
Early waxy stage | 72.34% | Initial fruit development | Fennel | [30] |
Complete maturity | 88.67% | Primary umbel falling | Fennel | [30] |
Late June harvest | Baseline level | Early summer | Russian tarragon | [34] |
Late July harvest | 2x increase | Mid-summer | Russian tarragon | [34] |
Winter collection | Maximum concentration | Cold season | Various species | [19] |
Biosynthesis pathway regulation involves complex enzymatic cascades including phenylalanine ammonia-lyase, 4-coumarate CoA ligase, and chavicol methyl transferase [16]. These enzymes demonstrate tissue-specific and developmental-stage-specific expression patterns [16]. Environmental stress factors including temperature fluctuations and water availability modulate biosynthetic gene expression and final product accumulation [35] [37].
Irritant;Health Hazard